Benzodioxole-Acrylamide Core Potency: Reference-Range Comparison to Piperine and 5-Fluorouracil
The 1,3-benzodioxole-acrylamide scaffold shared by CAS 2035001-72-8 has been quantitatively benchmarked in the closely related analog YL201, which retains the identical (E)-3-(benzo[d][1,3]dioxol-5-yl)acrylamide core but differs in the amine substituent. YL201 inhibited MDA-MB-231 triple-negative breast cancer cell proliferation with an IC₅₀ of 4.92 ± 1.09 μM, representing a 49-fold improvement over the natural product piperine (IC₅₀ = 239.03 μM) and a 3.7-fold improvement over the clinical standard 5-fluorouracil (IC₅₀ = 18.06 ± 2.33 μM) in the same MTT assay [1]. CAS 2035001-72-8 provides this validated antitumor pharmacophore while introducing a distinct furan-pyridine vector for orthogonal target engagement, making it suitable for evaluating whether the benzodioxole-acrylamide SAR can be further diversified away from the piperazine-phenyl chemotype of YL201.
| Evidence Dimension | In vitro anti-proliferative potency (MTT assay) |
|---|---|
| Target Compound Data | Not directly determined; shares benzodioxole-acrylamide core with YL201 |
| Comparator Or Baseline | YL201 IC₅₀ = 4.92 ± 1.09 μM (MDA-MB-231); piperine IC₅₀ = 239.03 μM; 5-FU IC₅₀ = 18.06 ± 2.33 μM |
| Quantified Difference | Core scaffold validated at 4.92 μM; 49× more potent than piperine, 3.7× more potent than 5-FU |
| Conditions | MDA-MB-231 human triple-negative breast cancer cells; MTT assay; 48 h incubation |
Why This Matters
Establishes a quantitative potency baseline for the shared pharmacophore, enabling procurement decisions based on the core scaffold's validated antitumor potential while preserving the unique furan-pyridine side chain for novel target hypotheses.
- [1] Wang, X.-J. et al. Design, synthesis and evaluation of novel 1,3-benzodioxole derivatives for their anti-tumor activity. Fitoterapia 2025, 106, 106285. View Source
